molecular formula C12H16FN3O4S B14801771 [5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate

[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate

Cat. No.: B14801771
M. Wt: 317.34 g/mol
InChI Key: DQXKOXQEQONOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate is a fluorinated nucleoside analog characterized by a 1,3-oxathiolane sugar moiety linked to a modified pyrimidine base. Its structure includes a butanoate ester group at the 2'-position of the oxathiolane ring, which acts as a prodrug to enhance lipophilicity and oral bioavailability . The stereochemistry of the compound is critical, with active enantiomers typically in the (2S,5R) or (2R,5S) configurations, as seen in related antiviral agents like emtricitabine and lamivudine . The 5-fluoro substitution on the pyrimidine base enhances resistance to enzymatic degradation and improves antiviral specificity .

Properties

IUPAC Name

[5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O4S/c1-2-3-9(17)19-5-10-20-8(6-21-10)16-4-7(13)11(14)15-12(16)18/h4,8,10H,2-3,5-6H2,1H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXKOXQEQONOBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC1OC(CS1)N2C=C(C(=NC2=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate typically involves multiple steps, starting from readily available precursors. The process may include the formation of the pyrimidine ring, followed by the introduction of the amino and fluoro groups, and finally the construction of the oxathiolane ring and esterification with butanoic acid. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can lead to a variety of substituted derivatives.

Scientific Research Applications

[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of antiviral or anticancer drugs.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of nucleoside reverse transcriptase inhibitors (NRTIs), which are prodrugs requiring intracellular phosphorylation to active triphosphate forms. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight Antiviral pKi* Key Properties
[Target Compound] Butanoate ester, 5-fluoro pyrimidine 367.38 g/mol 6.3 Prodrug with improved bioavailability; requires triphosphorylation for activity
Emtricitabine Triphosphate Triphosphate group, 5-fluoro pyrimidine 487.19 g/mol N/A Active metabolite of emtricitabine; directly inhibits viral reverse transcriptase
Lamivudine Salicylate Salicylate ester, non-fluorinated pyrimidine 349.36 g/mol 6.73 Lower lipophilicity than butanoate ester; slower hydrolysis rate
Emtricitabine 6’-Disulfide Disulfide bridge, 5-fluoro pyrimidine >95% purity N/A Dimeric prodrug; redox-sensitive release mechanism
L-Menthyl Crystalline Derivative L-menthyl ester, crystalline form N/A N/A Enhanced stability and controlled release via crystallinity

Notes:

  • pKi : Negative logarithm of the inhibitor equilibrium constant; higher values indicate stronger binding to viral reverse transcriptase.
  • The target compound’s pKi (6.3) is lower than zalcitabine (7.29) but comparable to lamivudine triphosphate (6.73), suggesting moderate potency .
  • Fluorination at the pyrimidine 5-position (target compound) improves metabolic stability compared to non-fluorinated analogs like lamivudine .

Key Differences :

Prodrug Activation: The butanoate ester in the target compound is hydrolyzed in vivo to release the active nucleoside, which is then phosphorylated .

Ester Group Impact: Butanoate esters (target compound) offer higher lipophilicity than salicylate (lamivudine salicylate) or L-menthyl esters, improving membrane permeability .

Stereochemical Specificity :

  • The (2R,5S) configuration in lamivudine salicylate and related compounds is essential for binding to reverse transcriptase, a feature shared with the target compound’s active enantiomers .

Stability and Formulation: Crystalline forms (e.g., L-menthyl derivative) enhance shelf-life and manufacturing reproducibility compared to non-crystalline prodrugs .

Table 2: Pharmacokinetic and Physicochemical Properties

Property Target Compound Emtricitabine Triphosphate Lamivudine Salicylate
Solubility Low (ester prodrug) High (ionic triphosphate) Moderate (salicylate)
Bioactivation Required Yes (hydrolysis + phosphorylation) No (active form) Yes (hydrolysis)
Stability Stable in solid state Labile in aqueous media Sensitive to pH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.